molecular formula C11H14F8N2O4 B599270 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate CAS No. 1257294-08-8

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Cat. No.: B599270
CAS No.: 1257294-08-8
M. Wt: 390.23
InChI Key: CRVDURPLDOSVHE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrrolidine ring, and multiple fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate typically involves multi-step organic synthesisThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is unique due to its specific combination of azetidine and pyrrolidine rings with multiple fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDURPLDOSVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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